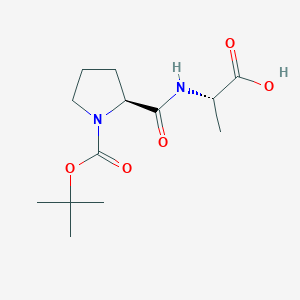

1-Boc-L-prolyl-L-alanine

Vue d'ensemble

Description

“1-Boc-L-prolyl-L-alanine” is a key building block for norsecurinine-type alkaloids and isaindigotidione carboskeleton . It is also a substrate for human kidney prolinase (prolyl dipeptidase) .

Molecular Structure Analysis

The molecular structure of “1-Boc-L-prolyl-L-alanine” is represented by the formula C13H22N2O5 . The InChI code for this compound is 1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9-/m0/s1 .

Applications De Recherche Scientifique

Enzymatic Functions and Industrial Applications

Alanine dehydrogenase (AlaDH) catalyzes the conversion of L-alanine to pyruvate and vice versa. This enzyme plays a critical role in microorganisms' metabolism, influencing energy generation through the tricarboxylic acid cycle and contributing to the synthesis of proteins and other amino acids. Beyond its biological significance, AlaDH exhibits potential in pharmaceutical, environmental, and food industries due to its ability to mediate redox balancing and reduce glyoxylate into glycine. Such applications underscore the versatility and industrial relevance of enzymes related to alanine metabolism (Dave & Kadeppagari, 2019).

Role in Plant Physiology

β-Alanine, a non-proteinogenic amino acid, plays a unique role in plant physiology, including involvement in stress response mechanisms and the biosynthesis of essential compounds like pantothenate (vitamin B5). Its accumulation in plants is linked to protection against abiotic stresses, such as extreme temperatures and heavy metal exposure, and may contribute to lignin biosynthesis and ethylene production. These findings highlight the complex roles non-proteinogenic amino acids, akin to 1-Boc-L-prolyl-L-alanine, can play in biological systems, offering potential avenues for enhancing plant resilience and productivity (Parthasarathy, Savka, & Hudson, 2019).

Amino Acids in Stress Resistance

The accumulation of certain amino acids, such as glycine betaine and proline, is a common plant response to environmental stresses. These compounds are thought to protect enzyme and membrane integrity and facilitate osmotic adjustment. Understanding the mechanisms by which these amino acids confer stress resistance can inform strategies for crop improvement and stress management, potentially paralleling research interests in compounds like 1-Boc-L-prolyl-L-alanine (Ashraf & Foolad, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

1-Boc-L-prolyl-L-alanine is a synthetic proline analogue . Proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . .

Mode of Action

Once inside a cell, the analogues compete with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding .

Biochemical Pathways

It’s known that the accumulation of abnormal or misfolded proteins, caused by the incorporation of amino acid analogues into nascent proteins, inhibits cell growth .

Result of Action

It’s known that the addition of certain amino acid analogues causes a rapid increase in the synthesis of heat shock proteins in cells .

Action Environment

It’s known that the response of cells to amino acid analogues can be comparable to that of heat shock stress .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-8(11(17)18)14-10(16)9-6-5-7-15(9)12(19)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,16)(H,17,18)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRRXYLLNDVBCL-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

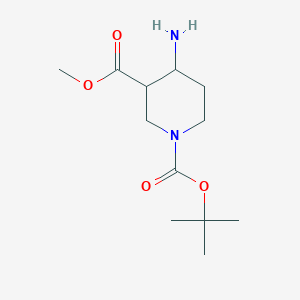

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [(2,4-dinitrophenyl)amino]malonate](/img/structure/B3132059.png)

![N-[(4-cyanophenyl)methyl]methanesulfonamide](/img/structure/B3132068.png)